molecular formula C9H17N5O2 B2637367 tert-butyl N-[1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate CAS No. 2309468-98-0

tert-butyl N-[1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate

Cat. No.: B2637367
CAS No.: 2309468-98-0
M. Wt: 227.268
InChI Key: RNSVILCQYWPKCP-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a tetrazole ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the tetrazole ring. One common method involves the use of tert-butyl carbamate and a halogenated tetrazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the tetrazole ring, while reduction may produce reduced forms of the carbamate group .

Scientific Research Applications

Tert-butyl N-[1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate is unique due to the combination of the tert-butyl group, tetrazole ring, and carbamate functional group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds .

Properties

IUPAC Name

tert-butyl N-[1-(2H-tetrazol-5-yl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O2/c1-6(5-7-11-13-14-12-7)10-8(15)16-9(2,3)4/h6H,5H2,1-4H3,(H,10,15)(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSVILCQYWPKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NNN=N1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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